molecular formula C10H11NO3 B7542194 2-Oxo-2-(1-phenylethylamino)acetic acid

2-Oxo-2-(1-phenylethylamino)acetic acid

Cat. No.: B7542194
M. Wt: 193.20 g/mol
InChI Key: RVIXKSXCAWSWSX-UHFFFAOYSA-N
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Description

2-Oxo-2-(1-phenylethylamino)acetic acid is an organic compound with the molecular formula C10H11NO3 It is known for its unique structure, which includes a phenylethylamino group attached to an oxoacetic acid moiety

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(1-phenylethylamino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenylethylamino group can participate in substitution reactions, leading to the formation of various derivatives[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under basic or acidic conditions[][1].

Major Products

Scientific Research Applications

2-Oxo-2-(1-phenylethylamino)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals[][1].

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-(phenylamino)acetic acid: Similar structure but lacks the ethyl group.

    2-Oxo-2-(1-pyrrolidinyl)acetic acid: Contains a pyrrolidinyl group instead of a phenylethylamino group.

    Phenoxy acetamide derivatives: These compounds have a phenoxy group instead of a phenylethylamino group[][1].

Properties

IUPAC Name

2-oxo-2-(1-phenylethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(11-9(12)10(13)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIXKSXCAWSWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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